

An In-depth Technical Guide to 1-Methylcyclobutanamine Hydrochloride

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Compound of Interest

Compound Name: *1-Methylcyclobutanamine
hydrochloride*

Cat. No.: *B182125*

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Introduction: The Emerging Significance of a Strained Scaffold in Medicinal Chemistry

1-Methylcyclobutanamine hydrochloride is a primary amine salt featuring a strained cyclobutane ring. This structural motif, once considered a synthetic curiosity, is gaining significant traction in modern drug discovery.^[1] The rigid, three-dimensional nature of the cyclobutane scaffold offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and provide novel intellectual property landscapes for drug candidates.^[1] This guide provides a comprehensive overview of the essential physical and chemical properties of 1-Methylcyclobutanamine HCl, alongside practical, field-proven methodologies for its characterization and handling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable building block.

Part 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application in research and development. 1-Methylcyclobutanamine HCl presents as a white to light yellow crystalline powder.^{[2][3][4]}

Core Physical and Chemical Properties

The key quantitative data for 1-Methylcyclobutanamine HCl are summarized in the table below. These values are critical for designing synthetic transformations, developing analytical methods, and formulating this compound for various applications.

Property	Value	Source(s)
CAS Number	174886-05-6	[2] [3] [5] [6]
Molecular Formula	C ₅ H ₁₂ ClN	[5] [6]
Molecular Weight	121.61 g/mol	[3] [6] [7]
Melting Point	241-244 °C	[2] [5] [8]
Boiling Point	139.9 °C at 760 mmHg	[2] [5] [8]
Solubility	Soluble in water. [2] [3]	ChemBK, Tradeindia
Appearance	White powder or crystal. [2] [3]	ChemBK, Tradeindia
Purity	Typically ≥95-99%	[3] [7]

Spectroscopic and Analytical Data

Definitive structural confirmation and purity assessment are non-negotiable in scientific research. While a comprehensive suite of analytical data (¹H NMR, ¹³C NMR, IR, MS) is often proprietary to the supplier, foundational spectroscopic information is available.[\[9\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the cyclobutane ring protons, and the amine protons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine salt, C-H stretching of the alkyl groups, and C-N stretching.
- Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the free base (85.15 g/mol) and its fragmentation pattern, which is crucial for identification and structural elucidation.[\[10\]](#)[\[11\]](#)

Part 2: Chemical Properties and Reactivity

The chemical behavior of 1-Methylcyclobutanamine HCl is primarily dictated by the nucleophilic primary amine and the unique stereoelectronic properties of the cyclobutane ring.

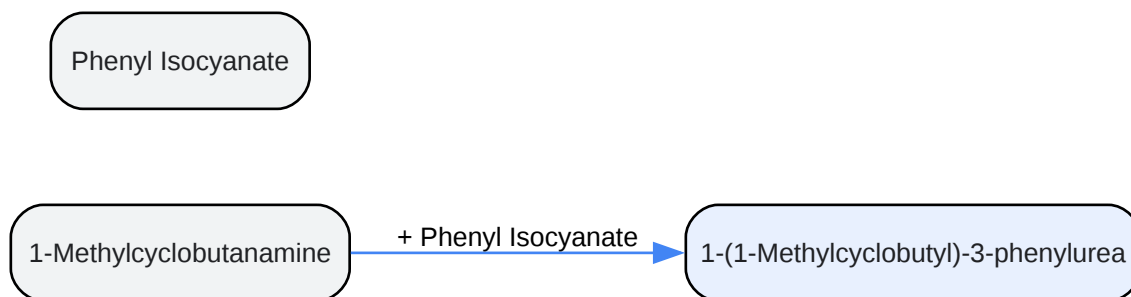
Basicity and Salt Formation

As the hydrochloride salt, the amine is protonated. Treatment with a suitable base will liberate the free amine, 1-methylcyclobutanamine, which is a versatile nucleophile. The choice of base is critical and depends on the reaction conditions; inorganic bases like sodium hydroxide or potassium carbonate are often used in aqueous media, while organic bases such as triethylamine or diisopropylethylamine are preferred in anhydrous organic solvents.

Key Synthetic Transformations

1-Methylcyclobutanamine is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be incorporated to produce antihypertensive, antianginal, and antitremor drugs.[2][8]

- **Amide and Urea Formation:** The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. Its reaction with isocyanates yields ureas, a common linkage in bioactive molecules.[10]



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Caption: Urea formation from 1-Methylcyclobutanamine.

- **Reductive Amination:** The free amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to form secondary amines.

Part 3: Experimental Protocols

The following protocols are illustrative examples of how to handle and characterize 1-Methylcyclobutanamine HCl in a laboratory setting.

Protocol: Liberation of the Free Amine

Objective: To generate the free amine from its hydrochloride salt for use in a subsequent reaction.

Materials:

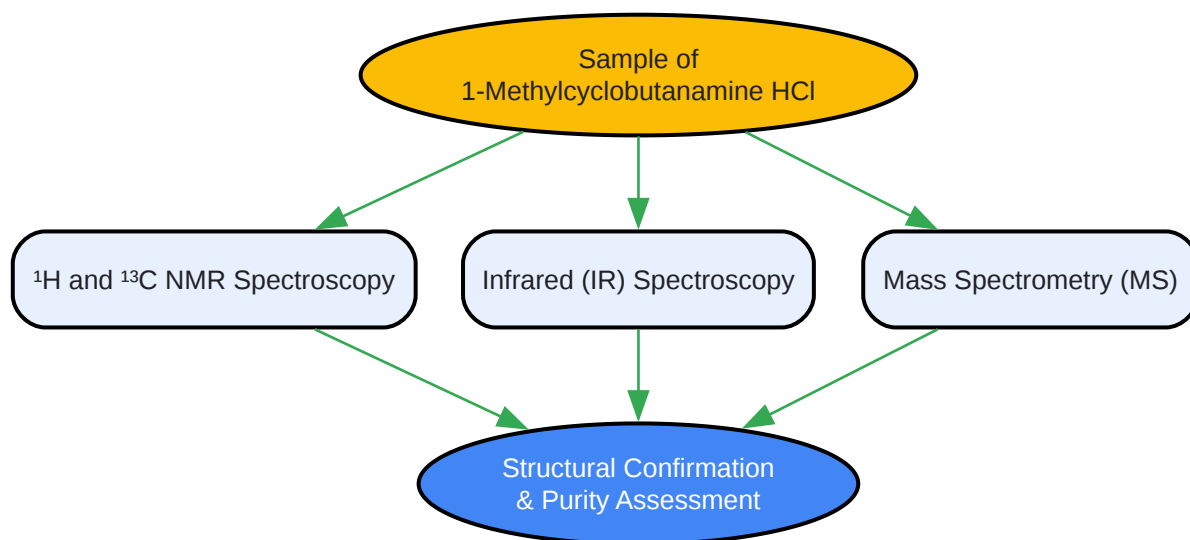
- 1-Methylcyclobutanamine HCl
- Sodium hydroxide (NaOH), 1M aqueous solution
- Diethyl ether (or other suitable organic solvent)
- Separatory funnel
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve a known quantity of 1-Methylcyclobutanamine HCl in deionized water.
- Cool the solution in an ice bath.
- Slowly add 1.2 equivalents of 1M NaOH solution with stirring.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent. The resulting solution contains the free amine and can be used directly or concentrated under reduced pressure.

Protocol: Analytical Characterization Workflow

Objective: To confirm the identity and purity of a sample of 1-Methylcyclobutanamine HCl.



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Caption: Workflow for analytical characterization.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 1-Methylcyclobutanamine HCl.

Hazard Identification

This compound is classified as a skin and eye irritant.[6][7] It may also cause respiratory irritation.[6]

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12][13]
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12][13]

- Spill Response: In case of a spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.^[12]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.^{[8][12]} The compound may be hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.^{[4][8]}

Conclusion

1-Methylcyclobutanamine HCl is a compelling building block for chemists engaged in the design and synthesis of novel molecules. Its unique conformational properties, imparted by the strained cyclobutane ring, offer a powerful tool for modulating the biological and physical properties of a target compound. By understanding its fundamental physicochemical properties, reactivity, and proper handling procedures, researchers can effectively and safely incorporate this valuable synthon into their discovery programs.

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